![molecular formula C18H20N4 B242322 N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound with a fused bicyclic structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine typically involves the use of α-bromoketones and 2-aminopyridines as starting materials. The reaction conditions can be controlled to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, using toluene as a solvent and promoting C–C bond cleavage with iodine (I2) and tert-butyl hydroperoxide (TBHP) can yield N-(pyridin-2-yl)amides under mild and metal-free conditions . Alternatively, using ethyl acetate as a solvent and adding only TBHP can promote one-pot tandem cyclization/bromination to form 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is used in the design of new drugs targeting specific biological pathways .
Medicine: Its imidazo[1,2-a]pyridine scaffold is known for its activity against various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity .
作用机制
The mechanism of action of N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine scaffold allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the activation or inhibition of specific biological pathways, resulting in therapeutic effects .
相似化合物的比较
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific cyclopentyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .
属性
分子式 |
C18H20N4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-13-9-10-16-21-17(15-8-4-5-11-19-15)18(22(16)12-13)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |
InChI 键 |
DEKOYSAXLHNHNE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
规范 SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



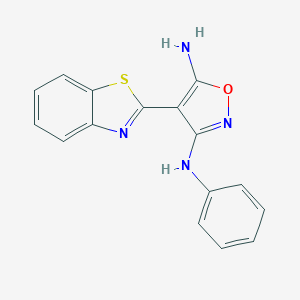
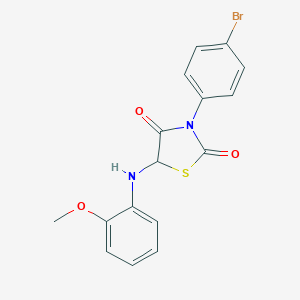
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
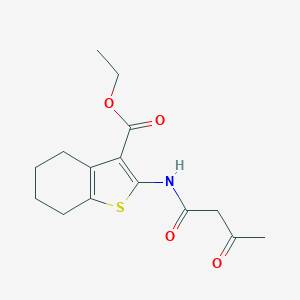
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
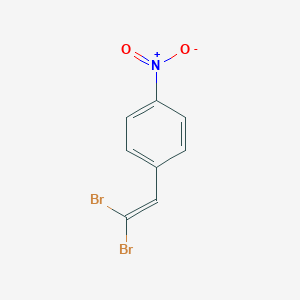
![{[9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL]SULFANYL}(PHENYL)METHANONE](/img/structure/B242271.png)
![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
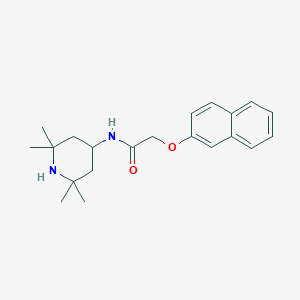
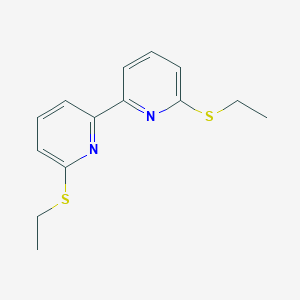
![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
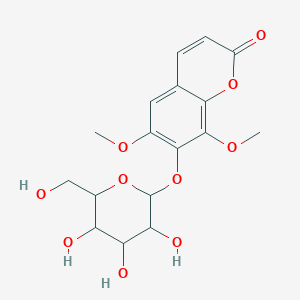
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
